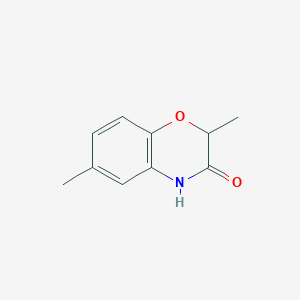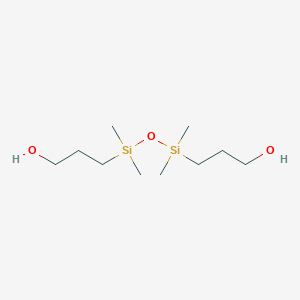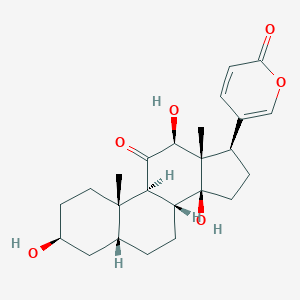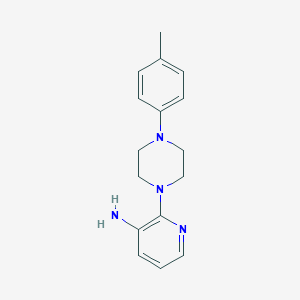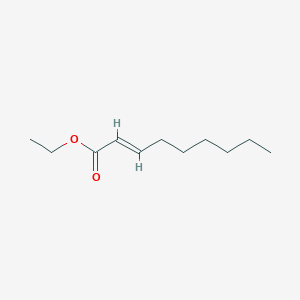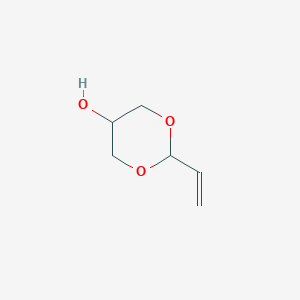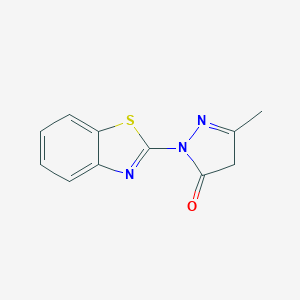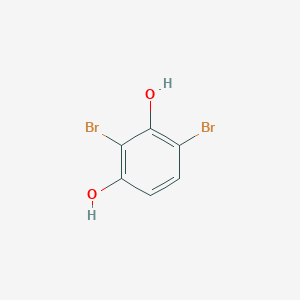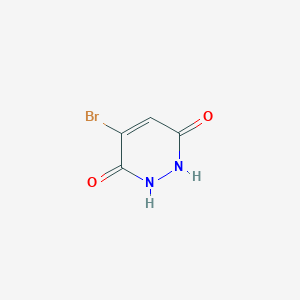
4-溴-1,2-二氢哒嗪-3,6-二酮
概述
描述
4-Bromo-1,2-dihydropyridazine-3,6-dione, also known as 4-bromomalonylurea, is a heterocyclic compound with the chemical formula C₄H₃BrN₂O₂. It is a white to yellow solid at room temperature .
Synthesis Analysis
The synthesis of 4-Bromo-1,2-dihydropyridazine-3,6-dione has been reported in various research articles. One method involves the reaction of hydrazine sulfate with bromomaleic anhydride in boiling water . Another method involves the reaction of N2H4·H2SO4 with a compound in water at 90°C .Molecular Structure Analysis
The molecular weight of 4-Bromo-1,2-dihydropyridazine-3,6-dione is 190.98 g/mol . The InChI key is BMASTHFFAMGJKZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Bromo-1,2-dihydropyridazine-3,6-dione is a white to yellow solid at room temperature . Its solubility is 6.42 mg/ml .科学研究应用
Subheading Electrochemical Study in Aqueous and Organic Solvents
The electrochemical properties of 1,2-dihydropyridazine-3,6-dione have been studied in both aqueous and organic solvents. This research, conducted by Varmaghani and Nematollahi (2011), revealed that the electrochemically generated pyridazine-3,6-dione undergoes oxidative ring cleavage, leading to the formation of maleic acid. The rate of this process is influenced by the electrolysis media, indicating its potential application in electrochemical reactions and organic synthesis (Varmaghani & Nematollahi, 2011).
Sulfoalkylation Reactions
Subheading Sulfoalkylation of Dihydropyridazine-Diones
Rastyanite et al. (2002) explored the sulfoalkylation of 1,2-dihydropyridazine-3,6-diones, revealing the formation of either N,O- or O,O1-disulfoalkylated compounds. This study highlights the compound's reactivity and potential use in synthesizing novel chemical structures (Rastyanite et al., 2002).
Biochemical Effects and Growth Regulation
Subheading Biochemical Impact and Growth Regulation
Darlington and McLeish (1951) discussed the application of 1,2-dihydropyridazine-3,6-dione as a growth regulator. It has been found to enhance winter hardiness, delay flowering, and control weeds, demonstrating its utility in agricultural and botanical research (Darlington & McLeish, 1951).
Application in Organic Synthesis
Subheading Use in Synthesizing 3-Amino Pyridazine Libraries
Schmitt et al. (2006) presented an efficient method for preparing disubstituted 3-aminopyridazines using 4-bromo-pyridazine-3,6-dione. This method, involving amination and Pd(0) cross-coupling reactions, highlights its utility in the synthesis of complex organic molecules (Schmitt et al., 2006).
安全和危害
The safety information for 4-Bromo-1,2-dihydropyridazine-3,6-dione indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding contact with skin and eyes, and avoiding inhalation of vapor or mist .
属性
IUPAC Name |
4-bromo-1,2-dihydropyridazine-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O2/c5-2-1-3(8)6-7-4(2)9/h1H,(H,6,8)(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMASTHFFAMGJKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NNC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292027 | |
| Record name | 4-Bromo-1,2-dihydropyridazine-3,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1,2-dihydropyridazine-3,6-dione | |
CAS RN |
15456-86-7 | |
| Record name | 15456-86-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79701 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromo-1,2-dihydropyridazine-3,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

